beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt
Description
Chemical Identity and Nomenclature
Beta,gamma-methyleneguanosine 5′-triphosphate sodium salt (CAS: 10470-57-2) is a chemically modified nucleotide analog of guanosine triphosphate (GTP). Its systematic IUPAC name is sodium [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate. Commonly abbreviated as GMPPCP or GppCp , it is distinguished by a methylene (-CH$$_2$$-) group bridging the β- and γ-phosphate moieties, replacing the oxygen atom found in native GTP.
The molecular formula is C$${11}$$H$${17}$$N$$5$$NaO$${13}$$P$$_3$$ , with a molecular weight of 543.19 g/mol. The sodium salt formulation enhances solubility in aqueous buffers (50 mg/mL in water).
Table 1: Key Chemical Properties
| Property | Detail |
|---|---|
| CAS Number | 10470-57-2 |
| Molecular Formula | C$${11}$$H$${17}$$N$$5$$NaO$${13}$$P$$_3$$ |
| Molecular Weight | 543.19 g/mol |
| Synonyms | GMPPCP, GppCp, β,γ-meGTP |
| Solubility | 50 mg/mL in water |
Historical Development as a GTP Analog
The synthesis of non-hydrolyzable GTP analogs like GMPPCP emerged in the late 20th century to study GTP-dependent processes without enzymatic interference. Early work on nucleotide analogs focused on stabilizing the triphosphate group against hydrolysis, which is critical for investigating GTP-binding proteins. GMPPCP was first characterized in structural studies of microtubule dynamics in the 1990s, where its resistance to hydrolysis allowed researchers to isolate GTP’s role in polymerization and depolymerization.
By replacing the oxygen atom in the β-γ phosphate bond with a methylene group, GMPPCP mimics GTP’s structure while resisting enzymatic cleavage. This property made it indispensable for crystallographic studies of GTPases, such as dynamin and SRP (signal recognition particle) GTPases, enabling precise mapping of nucleotide-binding domains.
Key Structural Features Differentiating It from Native GTP
The defining structural feature of GMPPCP is the β,γ-methylene modification (Fig. 1). In native GTP, the β- and γ-phosphates are linked by an oxygen atom, which is susceptible to hydrolysis by GTPases. In GMPPCP, this oxygen is replaced by a methylene group (-CH$$_2$$-), rendering the bond non-hydrolyzable.
Structural Implications :
- Hydrolysis Resistance : The methylene bridge prevents GTPase-mediated cleavage, stabilizing the GTP-bound conformation of proteins.
- Binding Affinity : GMPPCP binds to GTPase domains with slightly reduced affinity compared to GTP (K$$_i$$ ≈ 3–8× lower).
- Conformational Effects : X-ray crystallography reveals that GMPPCP induces near-identical protein conformations to GTP, making it ideal for structural biology.
Comparison with Other Analogs :
- GMPPNP : Contains a β-γ imido group (-NH-) instead of oxygen, offering similar hydrolysis resistance but distinct electronic properties.
- GDPCP : Lacks the γ-phosphate, limiting utility in studies requiring triphosphate interactions.
These features have cemented GMPPCP’s role in elucidating mechanisms of GTP-dependent processes, from microtubule dynamics to G-protein signaling.
Properties
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIJVWLZVQKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5NaO13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585221 | |
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10470-57-2 | |
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleotide Activation and Methylenation
The core strategy employs guanosine as the starting material. Key steps include:
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Protection of Reactive Groups : The 2′- and 3′-hydroxyl groups of guanosine are protected using acid-labile silyl ethers (e.g., TIPDSiCl2) to prevent undesired side reactions.
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Phosphorylation : The 5′-hydroxyl group is activated using phosphoryl chloride (POCl3) in trimethyl phosphate, forming a reactive monophosphate intermediate.
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Methylene Bridge Introduction : A methylene group is inserted between the β- and γ-phosphates via nucleophilic substitution using sodium methylselenide or analogous reagents, followed by deprotection.
Table 1: Representative Synthesis Conditions
Purification and Quality Control
Post-synthesis purification ensures the removal of unreacted starting materials and byproducts.
Ion-Exchange Chromatography
The crude product is dissolved in 0.2 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5) and loaded onto a DEAE-Sephadex column. Elution with a linear gradient of 0.1–1.0 M TEAB isolates the triphosphate derivative.
Analytical Confirmation
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HPLC Purity : ≥98% purity is confirmed via reverse-phase HPLC using a C18 column (mobile phase: 50 mM KH2PO4, pH 6.5, with 8% acetonitrile).
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Mass Spectrometry : ESI-MS (negative mode) shows a peak at m/z 521.21 ([M−H]−), consistent with the free acid form.
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31P NMR : Distinct peaks for α-, β-, and γ-phosphates appear at δ −10.2, −21.5, and −5.6 ppm, respectively, with the methylene bridge confirmed by J-coupling constants.
Industrial-Scale Production and Formulation
Large-scale synthesis optimizes cost and yield:
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Batch Reactors : Reactions are conducted in 50 L glass-lined reactors under nitrogen to prevent oxidation.
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Lyophilization : The sodium salt form is obtained by lyophilizing the triethylammonium salt with excess sodium acetate.
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Stability : The final product is stored at −20°C in airtight containers, with a shelf life of 24 months.
Applications in Biochemical Research
Chemical Reactions Analysis
Types of Reactions: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt primarily undergoes reactions typical of nucleotides, such as binding to proteins and participating in enzymatic processes. It does not undergo hydrolysis due to the presence of the methylene group, making it stable under conditions where GTP would normally be hydrolyzed .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include various enzymes like GTPases, which facilitate the binding and study of the compound. The conditions typically involve aqueous solutions at physiological pH and temperature .
Major Products: : The major products formed from reactions involving beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt are usually complexes with proteins or other biomolecules. These complexes are studied to understand the role of GTP-binding proteins in cellular processes .
Scientific Research Applications
Biochemical Research
Enzyme Studies
GMPPCP serves as a non-hydrolyzable GTP analog, allowing researchers to study GTP-binding proteins and their interactions without the complication of nucleotide hydrolysis. It is widely used in enzyme kinetics studies where understanding the binding and catalytic mechanisms of GTPases is crucial. By competing with natural GTP for binding sites, GMPPCP aids in elucidating the roles of specific amino acids in protein interactions .
Structural Biology
GMPPCP has been employed in structural studies, particularly in cryo-electron microscopy (cryo-EM) to analyze complexes involving dynamin and other GTP-binding proteins. Its ability to stabilize protein conformations allows researchers to capture snapshots of molecular processes like vesicle trafficking and cytoskeletal dynamics .
Cellular Signaling
G-Protein Modulation
GMPPCP's role in modulating G proteins is significant for understanding signal transduction pathways. By locking G proteins in their active state, GMPPCP facilitates the study of downstream signaling events, which are critical for cellular responses to external stimuli . This application has implications in research related to diseases where GTPase dysfunctions are involved, providing insights into potential therapeutic targets.
Gene Expression Regulation
The compound influences gene expression through its effects on cellular signaling pathways. By activating GTPases, GMPPCP can lead to changes in cell proliferation, differentiation, and migration, which are essential processes in development and disease progression .
Medical Research
Therapeutic Insights
Research utilizing GMPPCP has contributed to understanding diseases associated with GTPase dysfunctions, such as certain cancers and neurodegenerative disorders. By studying how GMPPCP interacts with various proteins involved in these pathways, scientists can identify new therapeutic strategies and drug targets .
Industrial Applications
Biochemical Assays Development
GMPPCP is also used in the development of biochemical assays that require stable nucleotide analogs. Its properties make it suitable for diagnostic tools that assess cellular functions related to GTP-binding proteins .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Biochemical Research | Enzyme Studies | Used as a substrate or inhibitor for studying enzyme kinetics and interactions |
| Structural Biology | Cryo-EM Studies | Stabilizes protein complexes for structural analysis |
| Cellular Signaling | G-Protein Modulation | Locks G proteins in active states for studying signaling pathways |
| Medical Research | Disease Mechanisms | Investigates roles of GTPases in diseases for potential therapeutic targets |
| Industrial Applications | Biochemical Assays Development | Used in developing assays requiring stable nucleotide analogs |
Case Studies
- Cryo-EM Analysis of Dynamin Complexes : A study utilized GMPPCP to stabilize dynamin complexes during cryo-electron microscopy, revealing insights into its role in vesicle scission during endocytosis .
- G-Protein Activation Studies : Research demonstrated that GMPPCP effectively competes with natural GTP for binding to G-proteins, allowing for detailed mapping of interaction sites critical for signal transduction .
- Investigating GTPase Dysfunction : Studies focusing on neurodegenerative diseases have leveraged GMPPCP to understand how alterations in GTPase activity contribute to disease pathology, providing avenues for therapeutic intervention .
Mechanism of Action
The mechanism of action of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt involves its binding to GTP-binding proteins and enzymes. The methylene group between the beta and gamma phosphates prevents hydrolysis, allowing the compound to remain bound to the protein or enzyme for extended periods. This stability enables detailed studies of GTPase activities and the role of GTP in cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₈N₅O₁₃P₃·xNa⁺
- Molecular Weight : 521.21 (free acid basis)
- Solubility : 50 mg/mL in water
- Applications : Cryo-EM studies with dynamin, nucleotide exchange in Di-Ras1/2, and inhibition of GTP hydrolysis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares β,γ-methyleneguanosine 5'-triphosphate sodium salt with structurally related GTP analogs and derivatives:
Key Findings from Comparative Studies
Hydrolysis Resistance: β,γ-Methyleneguanosine 5'-triphosphate is resistant to phosphatases due to the methylene bridge, unlike GTP, which is rapidly hydrolyzed . GppNHp, with an imido group, similarly resists hydrolysis but exhibits distinct binding kinetics . In contrast, GpCH₂p (a bisphosphonate) shows moderate stability but is less effective in mimicking GTP’s triphosphate geometry .
Enzymatic Interactions: β,γ-Methyleneguanosine 5'-triphosphate is converted by E. coli GTP cyclohydrolase I into a fluorescent dihydroneopterin triphosphate analog, demonstrating substrate specificity for certain enzymes despite its non-hydrolysable nature .
Ara-GTP inhibits DNA polymerases but lacks utility in GTPase studies, underscoring functional divergence based on structural modifications .
Biological Activity
β,γ-Methyleneguanosine 5'-triphosphate sodium salt (commonly referred to as GMPPCP or GppCp) is a non-hydrolyzable analog of guanosine triphosphate (GTP). It plays a critical role in various biological processes, particularly in cell signaling and protein synthesis. This article explores the biological activity of GMPPCP, highlighting its applications, mechanisms of action, and research findings.
- Molecular Formula : C₁₁H₁₈N₅O₁₃P₃
- Molecular Weight : 654.35 g/mol
- Purity : ≥ 95% (HPLC)
- Appearance : Colorless to slightly yellow solution
GMPPCP mimics GTP and is utilized in various biochemical assays to study GTP-binding proteins and their functions. It is particularly effective in stabilizing the active conformation of GTPases, which are crucial for intracellular signaling pathways.
Key Functions:
- GTP Activation : GMPPCP can activate GTP-binding proteins, facilitating signal transduction.
- Inhibition of GTP Hydrolysis : As a non-hydrolyzable analog, it prevents the hydrolysis of GTP, allowing researchers to study GTPase activity without the complication of nucleotide turnover.
Applications in Research
GMPPCP has been employed in numerous studies to elucidate the roles of GTPases in various cellular processes:
- Dynamin Functionality : GMPPCP has been used to complex with dynamin in cryo-electron microscopy studies. Dynamin is essential for membrane fission during endocytosis, and GMPPCP helps visualize its structural dynamics under conditions that mimic cellular environments .
- Cell Signaling Studies : It is utilized to modulate G proteins involved in signaling pathways, including those related to cell proliferation and differentiation. For example, studies have shown that GMPPCP can influence the activity of small GTPases like Ras, which are pivotal in oncogenic signaling .
- Protein Synthesis : GMPPCP's role extends to protein synthesis mechanisms where it aids in stabilizing the interactions between ribosomes and elongation factors during translation .
Case Study 1: Dynamin-Mediated Membrane Fission
A study demonstrated that the presence of GMPPCP significantly enhances the understanding of dynamin's role in membrane fission. By using GMPPCP, researchers could observe how dynamin interacts with lipid membranes without the confounding effects of GTP hydrolysis. The results indicated that dynamin's activity is critically dependent on its GTPase cycle, which was effectively inhibited by GMPPCP .
Case Study 2: Neuroblastoma Cell Differentiation
Research involving SH-SY5Y neuroblastoma cells showed that extracellular guanosine and GTP derivatives like GMPPCP promote differentiation markers while inducing S-phase cell-cycle arrest. This highlights the compound's potential therapeutic implications in neurodegenerative diseases where cell differentiation is crucial .
Comparative Analysis
The following table summarizes key differences between GMPPCP and other related nucleotides:
| Compound | Hydrolyzable | Main Application | Key Findings |
|---|---|---|---|
| Guanosine Triphosphate (GTP) | Yes | Cellular signaling | Active form for signal transduction |
| β,γ-Methyleneguanosine 5'-triphosphate (GMPPCP) | No | Stabilization of GTP-binding proteins | Prevents hydrolysis; useful for structural studies |
| Guanosine 5'-[β,γ-imido]triphosphate | No | Inhibition studies | Effective for studying enzyme kinetics |
Q & A
Basic Research Questions
Q. What chromatographic methods ensure high-purity synthesis of beta,gamma-methyleneguanosine 5'-triphosphate sodium salt, and how are structural modifications validated?
- Methodology : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium acetate) is recommended for purity assessment (>99% by peak integration). Structural confirmation requires tandem mass spectrometry (MS/MS) to identify the methylene bridge and sodium adducts. Nuclear magnetic resonance (NMR) at 500 MHz or higher resolves β/γ-phosphate modifications and glycosidic bond conformation .
Q. How does the methylene group in this compound affect thermal stability compared to unmodified GTP under physiological buffer conditions?
- Methodology : Perform accelerated stability studies at 37°C in Tris-HCl (pH 7.4) with 2 mM Mg²⁺. Monitor degradation via UV spectrophotometry (λmax ~253 nm) and correlate with HPLC retention time shifts. The methylene group typically increases stability by ~20% over 72 hours due to reduced hydrolysis susceptibility .
Q. What buffer systems optimize enzymatic activity of this compound in polymerase-driven transcription assays?
- Methodology : Use 50 mM HEPES (pH 7.5) with 1.5 mM Mn²⁺ for T7 RNA polymerase systems, as Mn²⁺ enhances incorporation efficiency of modified triphosphates by 30-50% compared to Mg²⁺. Pre-filter buffers through 0.22 µm membranes to avoid particulate interference .
Advanced Research Questions
Q. How can kinetic modeling differentiate substrate depletion from competitive inhibition when anomalous activity arises in elongation assays?
- Methodology : Employ enzyme-coupled assays (e.g., pyrophosphate detection via malachite green) to track real-time consumption. Fit data to the Michaelis-Menten equation with a competitive inhibition term (Kᵢ). Use stopped-flow fluorescence to measure kon/koff rates for the methylene-modified triphosphate versus natural GTP .
Q. What strategies reconcile contradictory data on allosteric regulation of GTPases by this compound versus canonical GTP?
- Methodology : Perform Förster resonance energy transfer (FRET) with labeled GTPase domains to monitor conformational changes. Use X-ray crystallography (2.5 Å resolution) to compare binding pockets. Orthogonal validation via isothermal titration calorimetry (ITC) quantifies ΔG differences in nucleotide-protein interactions .
Q. How can isotope tracing resolve metabolic incorporation fidelity in eukaryotic systems?
- Methodology : Co-administer ¹³C/¹⁵N-labeled analogs with the compound in cell cultures. Extract RNA and analyze via LC-MS/MS to detect methylene-modified nucleosides. Compare incorporation rates to unlabeled controls using kinetic isotope effect (KIE) models .
Q. What NMR protocols address batch variability in sodium counterion ratios during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
